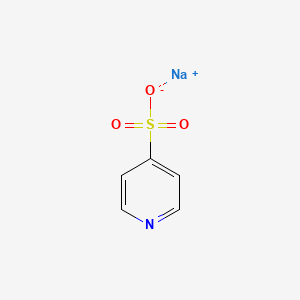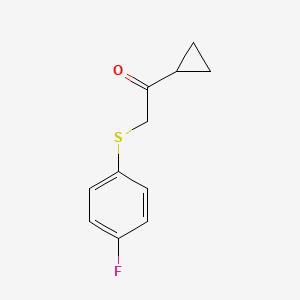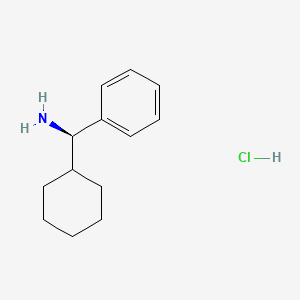
(R)-cyclohexyl(phenyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclohexyl(phenyl)methanaminehydrochloride is a chiral amine compound that features a cyclohexyl group and a phenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclohexyl(phenyl)methanaminehydrochloride typically involves the reaction of cyclohexylbenzylamine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: Cyclohexylbenzylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-cyclohexyl(phenyl)methanaminehydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in automated reactors.
Continuous Flow: The reaction mixture is passed through a series of reactors to ensure complete conversion.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-cyclohexyl(phenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde.
Reduction: Cyclohexyl(phenyl)methanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
®-cyclohexyl(phenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-cyclohexyl(phenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzylamine: Similar structure but lacks the hydrochloride group.
Phenylcyclohexylamine: Similar structure but with different substitution patterns.
Cyclohexylphenylmethanamine: Similar backbone but different stereochemistry.
Uniqueness
®-cyclohexyl(phenyl)methanaminehydrochloride is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(R)-cyclohexyl(phenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H/t13-;/m0./s1 |
InChI Key |
INIQGHHKHOQSIT-ZOWNYOTGSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
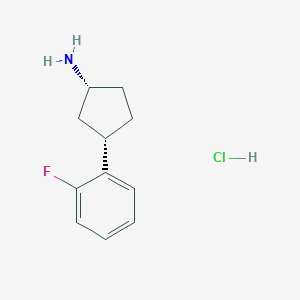
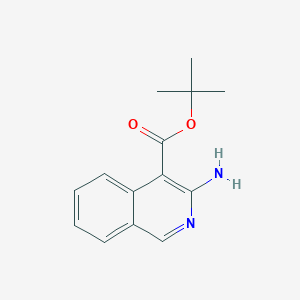
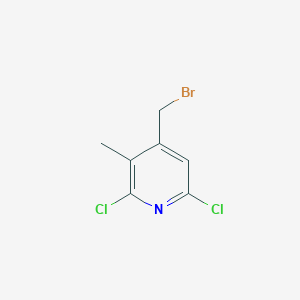
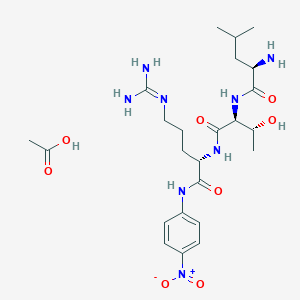
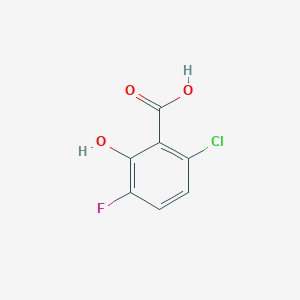
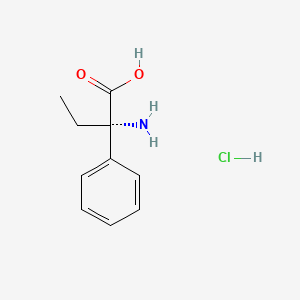
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
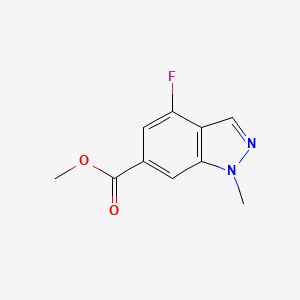
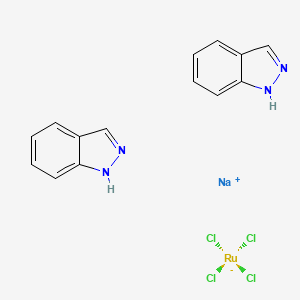
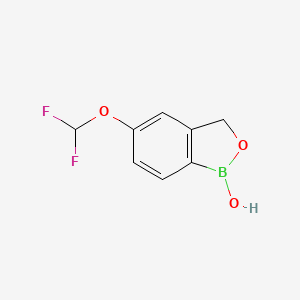
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
